1,2-Dimethylpyrrole

Descripción general

Descripción

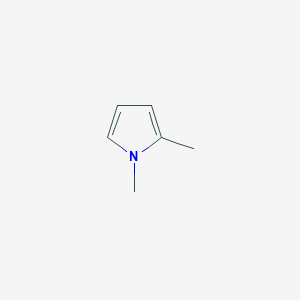

1,2-Dimethylpyrrole: is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring with two methyl groups attached to the first and second carbon atoms. This compound is a derivative of pyrrole, which is a fundamental structure in many natural and synthetic compounds. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

1,2-Dimethylpyrrole can be synthesized through several methods, including the Paal-Knorr synthesis and the Knorr pyrrole synthesis.

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions. The reaction can be accelerated by adding a weak acid such as acetic acid.

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid as catalysts. The reaction proceeds at room temperature and requires the α-amino ketone to be prepared in situ.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale application of the Paal-Knorr or Knorr synthesis methods, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Halogenation

-

Reaction : Chlorination or bromination occurs predominantly at the β-positions (C3 or C4) due to steric hindrance at the α-positions (C2 and C5).

-

Example : Treatment with -chlorosuccinimide (NCS) in yields 3-chloro-1,2-dimethylpyrrole as the major product .

Acylation

-

Friedel-Crafts Acylation : Reacts with acetyl chloride in the presence of to form 3-acetyl-1,2-dimethylpyrrole at the β-position .

Diels-Alder Reactions

1,2-Dimethylpyrrole acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD):

-

Product : Forms 2,5-dimethyl-1-(methoxycarbonyl)pyrrolizine via endo selectivity .

-

Conditions : Reaction proceeds at room temperature in dichloromethane.

Michael Addition

-

Reacts with DMAD in the presence of acetic acid to yield dimethyl 2-(1,2-dimethylpyrrol-3-yl)-2-butenedioate (Z/E isomers) .

Oxidation

-

Autoxidation : Forms polymeric products under acidic conditions due to radical coupling at the β-position .

-

Selective Oxidation : Using selectively oxidizes the methyl group at C2 to a carbonyl, yielding 1-methyl-2-pyrrolyl ketone .

Reduction

-

Catalytic Hydrogenation : Over in ethanol reduces the aromatic ring to 1,2-dimethylpyrrolidine (quantitative yield) .

Multi-Component Coupling Reactions

This compound participates in dehydrogenative coupling with diols and ammonia:

-

Example : Reaction with 2,5-hexanediol and under -catalysis forms 2,5-dimethylpyrrole derivatives via keto-enamine intermediates .

-

Mechanism :

Coordination Chemistry

This compound serves as a ligand in transition-metal complexes. For example:

-

Cu(I) Complexes : Bind via the nitrogen lone pair, stabilizing low-oxidation states .

-

Catalytic Applications : Used in transfer hydrogenation of ketones with .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimycobacterial Activity

1,2-Dimethylpyrrole derivatives have shown significant promise in the fight against tuberculosis (TB), particularly against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). Research has indicated that certain derivatives of 2,5-dimethylpyrrole exhibit potent inhibitory effects against M. tuberculosis, making them valuable candidates for drug development.

- Structure-Activity Relationship (SAR) : A study highlighted the importance of the 2,5-dimethylpyrrole scaffold in enhancing the activity of antitubercular compounds. Derivatives incorporating bulky groups demonstrated improved efficacy against both susceptible and drug-resistant strains of M. tuberculosis, with some showing minimum inhibitory concentrations (MIC90) below 1 µg/mL .

- Case Study : One derivative, bearing a cyclohexylmethylene side chain, displayed high potency and low toxicity against intracellular mycobacteria, akin to established TB treatments like isoniazid. This suggests that modifications to the pyrrole structure can yield compounds with desirable pharmacological profiles .

Biomarker Potential

Oxidative Stress Disorders

Recent studies have investigated the role of pyrroles, including this compound, as potential biomarkers for oxidative stress disorders such as schizophrenia. Elevated levels of specific pyrroles have been correlated with psychiatric symptoms, indicating a possible link between pyrrole metabolism and mental health conditions.

- Clinical Implications : Research indicates that treatments involving vitamin B6 and zinc can reduce elevated pyrrole levels in patients, potentially alleviating symptoms associated with oxidative stress disorders. This connection underscores the need for further research into the biochemical pathways involving pyrroles and their clinical significance .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antitubercular Activity | - Effective against M. tuberculosis - Potent derivatives identified with low toxicity |

| Structure-Activity Relationship | - Importance of 2,5-dimethylpyrrole scaffold - Modifications enhance antimicrobial efficacy |

| Biomarker for Psychiatric Disorders | - Elevated levels linked to schizophrenia - Treatment implications with B6 and zinc |

Mecanismo De Acción

The mechanism of action of 1,2-dimethylpyrrole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on the specific derivative and its application.

Comparación Con Compuestos Similares

1-Methylpyrrole: Similar in structure but with only one methyl group attached to the pyrrole ring.

1,2-Dihydropyrrolizine: A bicyclic compound with a similar pyrrole core but with additional ring structures.

5,6,7,8-Tetrahydropyrrocoline: Another bicyclic compound with a pyrrole core and additional ring structures.

Uniqueness of 1,2-Dimethylpyrrole:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its stability and reactivity compared to other pyrrole derivatives. This makes it a valuable compound in various synthetic and industrial applications.

Actividad Biológica

1,2-Dimethylpyrrole is a heterocyclic compound that has garnered attention in various fields of pharmacology due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two methyl groups at the 1 and 2 positions. This structure contributes to its unique reactivity and biological profile. The compound is part of a larger class of pyrrole derivatives, which have been studied extensively for their potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, particularly Mycobacterium tuberculosis (M. tuberculosis). Recent studies have highlighted the importance of the pyrrole scaffold in developing new antitubercular agents.

Key Findings:

- Inhibitory Effects : Compounds derived from the 2,5-dimethylpyrrole scaffold showed potent inhibitory effects against M. tuberculosis strains with minimum inhibitory concentration (MIC) values below 1 µg/mL .

- Cytotoxicity Profiles : Selected derivatives demonstrated low cytotoxicity against human pulmonary fibroblasts and murine macrophages while effectively inhibiting intracellular mycobacterial growth .

- Structure-Activity Relationship (SAR) : The SAR studies indicated that increased lipophilicity correlates with enhanced antimycobacterial activity, suggesting that modifications to the pyrrole structure can optimize therapeutic efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in lung cancer models.

Research Insights:

- Cytotoxic Effects : In studies involving A549 human lung adenocarcinoma cells, compounds containing the 2,5-dimethylpyrrole moiety exhibited notable cytotoxicity. For instance, certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .

- Non-Cancerous Cell Impact : While some derivatives showed promising anticancer activity, they also displayed relatively low toxicity towards non-cancerous cells, indicating a favorable therapeutic window .

Anti-Inflammatory Activity

Research has also investigated the anti-inflammatory properties of pyrrole derivatives.

Observations:

- Cytokine Inhibition : Specific pyrrole compounds were found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Potential Therapeutic Applications : These findings suggest that this compound and its derivatives could be explored for treating conditions characterized by chronic inflammation.

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | MIC/IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | 2,5-Dimethylpyrrole | < 1 µg/mL | Effective against M. tuberculosis |

| Anticancer | Various derivatives | Significant reduction in A549 viability | Low toxicity on non-cancerous cells |

| Anti-inflammatory | Pyrrole derivatives | Inhibition of IL-6/TNF-α production | Potential for chronic inflammation treatment |

Case Studies and Clinical Implications

Recent clinical studies have focused on the implications of elevated pyrroles in conditions like schizophrenia. Elevated levels of pyrroles have been linked to oxidative stress disorders, leading to suggestions for B6 and zinc supplementation as a treatment approach . However, caution is warranted due to potential toxicity associated with high doses of B6.

Propiedades

IUPAC Name |

1,2-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFLFHZJXXFDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396954 | |

| Record name | 1,2-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-29-3 | |

| Record name | 1,2-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of unique reactions does 1,2-dimethylpyrrole undergo with nitrilimines compared to other pyrrole derivatives?

A1: this compound displays a diverse reactivity profile with C-acetyl-N-phenylnitrilimine. Unlike 1-methyl-2-carbomethoxypyrrole, which yields only the bis-cycloadduct (VIb), this compound forms three distinct adduct types: bis-cycloadducts (Vc and VIc), a spirocycloadduct (IX), and a non-cyclic bis-adduct (XII). [, ] This difference highlights the significant impact of the substituent at the C2 position on the reaction pathway. The formation of the non-cyclic bis-adduct (XII) through a double 1,3-addition is particularly noteworthy. [, ]

Q2: Can you elaborate on the photochromic properties observed in a diarylethene system incorporating this compound?

A3: A novel photochromic diarylethene, 1-(5-cyan-1,2-dimethylpyrrole)-2-(5-aldehyde-2-butylthiophene)perfluorocyclopentene (1a), has been synthesized incorporating this compound as a key structural element. [] This compound exhibits reversible photochromism, transitioning from a colorless state to a blue color upon irradiation with UV light. This color change corresponds to the appearance of absorption maxima at 649 nm and 583 nm in solution and PMMA amorphous film, respectively. [] The observed photochromism arises from reversible cyclization and cycloreversion reactions triggered by alternating UV and visible light exposure.

Q3: How does the presence of a 1-bromoethyl group at the N1 position of a 1,2-dialkylpyrrole influence the stereochemical outcome of hydrogen bromide addition?

A4: In the case of 1,2-dialkylpyrroles possessing a 1-bromoethyl group at the N1 position, the addition of hydrogen bromide proceeds with high stereoselectivity. [] The reaction preferentially yields one stereoisomer where the two C–Br bonds adopt an anti conformation, as determined by NOE experiments. This stereochemical preference suggests a significant influence of steric and electronic factors associated with the 1-bromoethyl substituent on the reaction pathway and product stability.

Q4: What unusual rearrangement reactions can occur with derivatives of this compound?

A5: Derivatives of this compound, such as dimethyl 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate (I; R = Me), can undergo intriguing rearrangement reactions. [] Treatment with potassium t-butoxide leads to ring expansion, forming the N-methylazepine derivative (XII) or its valence tautomer (XIII). [] Alternatively, reacting compound (I; R = Me) with methanolic potassium hydroxide induces a different rearrangement, yielding methyl this compound-3-carboxylate (XVIII; R = H). [] These examples demonstrate the susceptibility of certain this compound derivatives to skeletal rearrangements under specific reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.